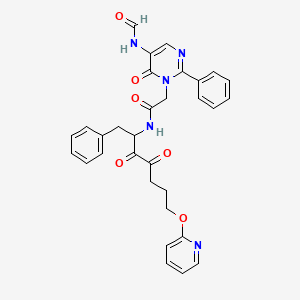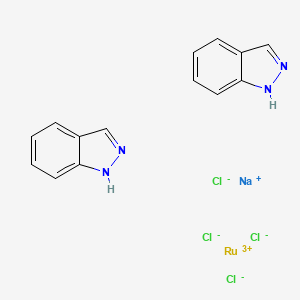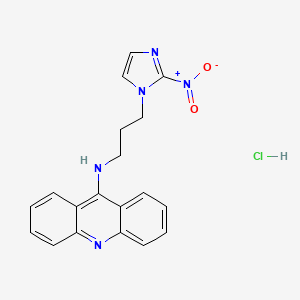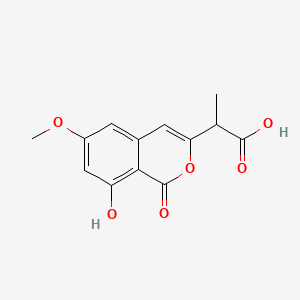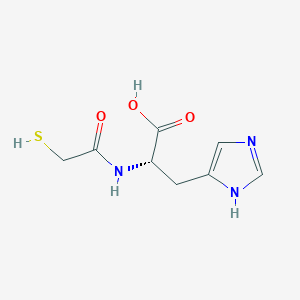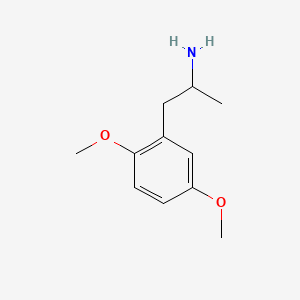![molecular formula C18H15N5O3 B1679093 2-amino-6-[(4-nitro-N-prop-2-ynylanilino)methyl]-1H-quinazolin-4-one CAS No. 123685-36-9](/img/structure/B1679093.png)
2-amino-6-[(4-nitro-N-prop-2-ynylanilino)methyl]-1H-quinazolin-4-one
Overview
Description
PD 130883 is a potent lipophilic quinazoline antifolate. It functions as a dihydrofolate reductase inhibitor and directly inhibits thymidylate synthase at the 5,10-methylenetetrahydrofolate binding site, reducing the net conversion of tetrahydrofolate cofactor to dihydrofolate .
Preparation Methods
The synthetic routes and reaction conditions for PD 130883 are not extensively detailed in the available literature. it is known to be a synthetic product with potential research and development risks . Industrial production methods are not specified, indicating that it may be primarily used for research purposes rather than large-scale industrial production.
Chemical Reactions Analysis
PD 130883 undergoes several types of chemical reactions, primarily focusing on its role as an antifolate. The compound directly inhibits thymidylate synthase, affecting the interconversion of tetrahydrofolate cofactors to dihydrofolate . Common reagents and conditions used in these reactions include antifolates and inhibitors of dihydrofolate reductase . The major products formed from these reactions are related to the inhibition of thymidylate synthase and the reduction of tetrahydrofolate cofactor conversion .
Scientific Research Applications
PD 130883 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as an antifolate dihydrofolate reductase inhibitor, making it valuable in cancer research and targeted therapy . The compound’s ability to inhibit thymidylate synthase at the 5,10-methylenetetrahydrofolate binding site is crucial for studying the interconversion of tetrahydrofolate cofactors to dihydrofolate . This makes it a significant tool in metabolic enzyme and protease research .
Mechanism of Action
PD 130883 exerts its effects by directly inhibiting thymidylate synthase at the 5,10-methylenetetrahydrofolate binding site . This inhibition reduces the net conversion of tetrahydrofolate cofactor to dihydrofolate, affecting the cellular tetrahydrofolate cofactor pools . The molecular targets involved include dihydrofolate reductase and thymidylate synthase .
Comparison with Similar Compounds
PD 130883 is unique in its potent lipophilic quinazoline antifolate structure and its specific inhibition of thymidylate synthase at the 5,10-methylenetetrahydrofolate binding site . Similar compounds include other antifolates and dihydrofolate reductase inhibitors, such as methotrexate and trimetrexate . PD 130883’s specific binding site and inhibition mechanism make it distinct from these other compounds .
Properties
IUPAC Name |
2-amino-6-[(4-nitro-N-prop-2-ynylanilino)methyl]-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c1-2-9-22(13-4-6-14(7-5-13)23(25)26)11-12-3-8-16-15(10-12)17(24)21-18(19)20-16/h1,3-8,10H,9,11H2,(H3,19,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUZJESDLXCPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1=CC2=C(C=C1)N=C(NC2=O)N)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30924568 | |
| Record name | 2-Imino-6-{[(4-nitrophenyl)(prop-2-yn-1-yl)amino]methyl}-1,2-dihydroquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30924568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123685-36-9 | |
| Record name | PD 130883 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123685369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Imino-6-{[(4-nitrophenyl)(prop-2-yn-1-yl)amino]methyl}-1,2-dihydroquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30924568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


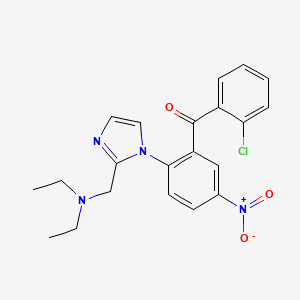
![8-methyl-3-phenoxy-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B1679013.png)
![3-[(4Z)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid](/img/structure/B1679017.png)
